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molecular formula C13H18N2 B1444327 7-Benzyl-4,7-diazaspiro[2.5]octane CAS No. 1222106-45-7

7-Benzyl-4,7-diazaspiro[2.5]octane

Cat. No. B1444327
M. Wt: 202.3 g/mol
InChI Key: XINDIUOJBNUZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404691B2

Procedure details

A borane-tetrahydrofuran complex (0.93 M tetrahydrofuran solution) (375 ml, 0.35 mol) was added to a tetrahydrofuran (200 ml) solution of the compound (20 g, 86.8 mmol) obtained in Step 2 above under ice cooling and then the resulting mixture was heated to reflux for 19 hours. Methanol (130 ml) was added to the reaction mixture under ice cooling, the resulting mixture was stirred for 60 minutes and then the solvent was concentrated under reduced pressure. Ethanol (450 ml), water (150 ml), and triethylamine (150 ml) were added to the residue obtained, the resulting mixture was heated to reflux for 2 hours and then the solvent was concentrated under reduced pressure. The residue obtained was diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue obtained was purified by silica gel column chromatography [chloroform:methanol=10:1 (v/v)] to give the title compound (10.4 g, 59%) as a colorless oil.
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
B.O1CC[CH2:4][CH2:3]1.O1CCCC1.ClC1C=CC([C@H]2N3C(SC(C(N4[CH2:47][C@H:46](F)[CH2:45][C@H:33]4[C:34]([N:36]4[CH2:43][C:40]5([CH2:42][CH2:41]5)[NH:39][CH2:38][C@@H:37]4C)=O)=O)=C3C(C)C)=N[C@]2(C2C=NC(Cl)=CC=2)C)=CC=1F.CO>C(OCC)(=O)C>[CH2:34]([N:36]1[CH2:43][C:40]2([CH2:41][CH2:42]2)[NH:39][CH2:38][CH2:37]1)[C:33]1[CH:45]=[CH:46][CH:47]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
375 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Name
compound
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[C@@H]1[C@](N=C2SC(=C(N21)C(C)C)C(=O)N2[C@H](C(=O)N1[C@H](CNC3(CC3)C1)C)C[C@H](C2)F)(C)C=2C=NC(=CC2)Cl)F
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 19 hours
Duration
19 h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (450 ml), water (150 ml), and triethylamine (150 ml) were added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [chloroform:methanol=10:1 (v/v)]

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCNC2(CC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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